molecular formula C8H15N B2426837 (1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine CAS No. 2248213-22-9

(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine

Cat. No.: B2426837
CAS No.: 2248213-22-9
M. Wt: 125.215
InChI Key: QIFAOXAVASTGAM-NIYQRSRNSA-N
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Description

(1R)-1-(2-Bicyclo[310]hexanyl)ethanamine is a chiral amine featuring a bicyclo[310]hexane ring system This compound is of interest due to its unique structural properties, which include significant ring strain and stereochemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine typically involves the following steps:

    Formation of the Bicyclo[3.1.0]hexane Ring: This can be achieved through intramolecular cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by a ring-closing metathesis.

    Introduction of the Ethanamine Group: The ethanamine moiety can be introduced via reductive amination. This involves the reaction of a ketone or aldehyde precursor with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oximes or nitro derivatives.

    Reduction: Reduction of the bicyclo[3.1.0]hexane ring can lead to the formation of less strained ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Oximes, nitro derivatives.

    Reduction: Less strained bicyclic systems.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s chiral nature and structural complexity make it a candidate for drug development. It can be used to study the effects of stereochemistry on biological activity and to develop new pharmaceuticals with specific target interactions.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may lead to the development of new polymers or advanced materials with specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism by which (1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bicyclo[3.1.0]hexane ring system can induce strain that affects the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine: The enantiomer of the compound, differing in stereochemistry.

    Bicyclo[3.1.0]hexane derivatives: Compounds with similar ring systems but different functional groups.

Uniqueness

(1R)-1-(2-Bicyclo[310]hexanyl)ethanamine is unique due to its specific stereochemistry and the presence of the ethanamine group

Properties

IUPAC Name

(1R)-1-(2-bicyclo[3.1.0]hexanyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-5(9)7-3-2-6-4-8(6)7/h5-8H,2-4,9H2,1H3/t5-,6?,7?,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFAOXAVASTGAM-NIYQRSRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC2C1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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